2-Bromo-3-methylaniline

Overview

Description

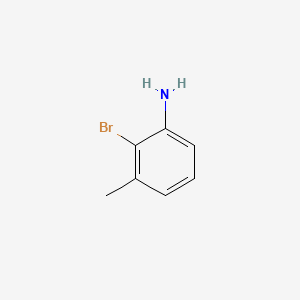

2-Bromo-3-methylaniline is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms at the second and third positions of the benzene ring are substituted by a bromine atom and a methyl group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylaniline can be synthesized through several methods. One common approach involves the bromination of 3-methylaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to control the regioselectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions are carefully controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization at the ortho and para positions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted anilines, thiophenols, or alkoxybenzenes.

Electrophilic Aromatic Substitution: Nitroanilines, sulfonated anilines, or halogenated anilines.

Oxidation and Reduction: Nitrosoanilines, nitroanilines, or reduced anilines.

Scientific Research Applications

Scientific Research Applications

Chemistry:

2-Bromo-3-methylaniline serves as a crucial building block in organic synthesis. It is particularly utilized in the preparation of heterocyclic compounds and complex organic molecules. Its reactivity is influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom, which makes it suitable for electrophilic and nucleophilic reactions .

Biology:

In biological research, this compound is employed in synthesizing bioactive molecules. It acts as a precursor in developing pharmaceuticals with potential therapeutic effects. For instance, derivatives of this compound have shown significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Medicine:

The compound is involved in producing drugs with diverse pharmacological properties, such as antimicrobial, anti-inflammatory, and anticancer activities. Its ability to inhibit the CYP1A2 enzyme suggests that it may affect drug metabolism and pharmacokinetics when co-administered with other medications .

Case Studies

Antimicrobial Activity:

A study evaluated Schiff bases derived from this compound derivatives, demonstrating effective inhibition against pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against both Gram-positive and Gram-negative bacteria .

Pharmacokinetic Studies:

Research on the pharmacokinetics of this compound highlighted its rapid absorption post-administration and significant brain uptake due to its lipophilicity, as indicated by its Log P values. This property suggests potential neuropharmacological applications .

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylaniline depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom. These effects influence the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals interactions, and covalent bonding .

Comparison with Similar Compounds

- 2-Bromo-4-methylaniline

- 2-Bromo-5-methylaniline

- 3-Amino-2-bromotoluene

- 4-Bromo-3-chloro-2-methylaniline

Comparison: 2-Bromo-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For instance, the position of the bromine and methyl groups can significantly influence the compound’s behavior in electrophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of specialized organic compounds .

Biological Activity

2-Bromo-3-methylaniline, with the chemical formula CHBrN and CAS number 54879-20-8, is an aromatic amine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Weight | 186.05 g/mol |

| Density | 1.489 g/mL |

| Boiling Point | >110 °C |

| Melting Point | Not available |

| Log P (octanol/water) | 2.27 |

This compound exhibits several biological activities primarily through its interaction with various biological targets:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects or increased toxicity .

- BBB Permeability : The compound is noted to be permeant to the blood-brain barrier (BBB), suggesting potential neuropharmacological applications .

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, Schiff bases derived from related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of Schiff bases synthesized from 2-bromo-4-methyl-aniline derivatives, demonstrating effective inhibition against pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicated strong activity, particularly against Staphylococcus aureus and Escherichia coli.

Pharmacokinetic Studies

In a pharmacokinetic study, this compound was assessed for its absorption and distribution characteristics in vivo. The results highlighted its rapid absorption post-administration, with significant brain uptake due to its lipophilicity, as indicated by its Log P values .

Toxicological Profile

The compound is classified under GHS hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Safety data sheets recommend handling it with caution due to its potential health risks .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-3-methylaniline, and how does regioselectivity influence the reaction outcome?

- Methodological Answer : The synthesis of this compound typically involves bromination of 3-methylaniline or its derivatives. Regioselectivity is controlled by the directing effects of substituents. For example, acetylation of aniline (to form acetanilide) prior to bromination can direct bromine to the para position relative to the acetyl group. Subsequent hydrolysis and deprotection yield the desired product. Competing reactions may occur if unprotected amino groups are present, leading to multiple brominated products. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize byproducts .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For -NMR, the aromatic proton signals are split due to the electron-withdrawing bromine and electron-donating methyl groups. Conflicting data may arise from impurities or solvent effects. Cross-validation using -NMR and Infrared (IR) spectroscopy (e.g., N-H stretching at ~3400 cm) is recommended. For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as an irritant (GHS07) with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE including N95 masks, gloves, and eye protection. Work in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water and consult a physician. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress di-bromination or over-bromination during synthesis?

- Methodological Answer : Over-bromination is mitigated by controlling stoichiometry (e.g., using 1.1 equiv. of bromine source) and reaction time. Solvent choice is critical: polar aprotic solvents like DMF favor mono-bromination, while excess bromine in acetic acid may lead to di-bromination. Catalytic additives (e.g., FeCl) can enhance selectivity. Monitoring the reaction via TLC or in situ NMR ensures termination at the desired stage .

Q. What strategies are effective in resolving contradictory chromatographic purity data for this compound?

- Methodological Answer : Discrepancies in HPLC or GC purity may stem from column degradation, mobile phase composition, or sample decomposition. Use standardized columns (e.g., C18 for HPLC) and validate methods with reference standards. For thermally labile samples, employ low-temperature GC or derivatization. Cross-check with alternative techniques like capillary electrophoresis or mass spectrometry .

Q. How does this compound serve as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings?

- Methodological Answer : The bromine atom in this compound acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Optimize conditions by selecting ligands (e.g., Pd(PPh)) and bases (e.g., NaCO) compatible with the aromatic amine. Protect the amine group (e.g., as a Boc derivative) to prevent catalyst poisoning. Post-reaction deprotection yields functionalized biaryl amines, useful in pharmaceutical intermediates .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

- Methodological Answer : Scaling up introduces heat dissipation and mixing efficiency issues. Use flow reactors for exothermic bromination steps to improve temperature control. Replace hazardous solvents (e.g., bromine in CCl) with greener alternatives (e.g., HO/EtOH mixtures). Purification via recrystallization or column chromatography may become impractical; switch to distillation or fractional crystallization for large batches .

Properties

IUPAC Name |

2-bromo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNUZLYTGSGDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345330 | |

| Record name | 2-Bromo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54879-20-8 | |

| Record name | 2-Bromo-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54879-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.